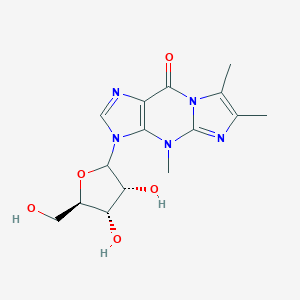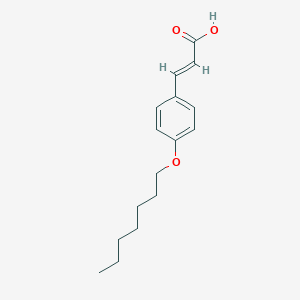
4-(Heptyloxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)cinnamic acid is a chemical compound that belongs to the family of cinnamic acid derivatives. It is a white crystalline powder with a molecular weight of 268.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The exact mechanism of action of 4-(Heptyloxy)cinnamic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Heptyloxy)cinnamic acid can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various disease processes. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Heptyloxy)cinnamic acid is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, its low solubility in water can make it challenging to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-(Heptyloxy)cinnamic acid. One area of interest is its potential applications in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in several studies. Another area of interest is its potential use as a natural preservative in the food and cosmetics industries, as it has been shown to exhibit antimicrobial activity against several common pathogens. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 4-(Heptyloxy)cinnamic acid is a promising compound with potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable compound for pharmaceutical, food, and cosmetic industries. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
4-(Heptyloxy)cinnamic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer and diabetes.
Propiedades
Número CAS |
110683-38-0 |
|---|---|
Nombre del producto |
4-(Heptyloxy)cinnamic acid |
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
(E)-3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+ |
Clave InChI |
PCEUYCVFQYQWJC-FMIVXFBMSA-N |
SMILES isomérico |
CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

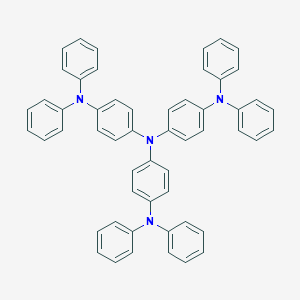
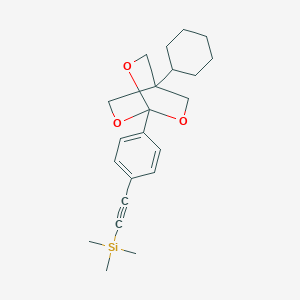
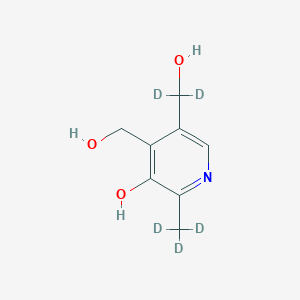
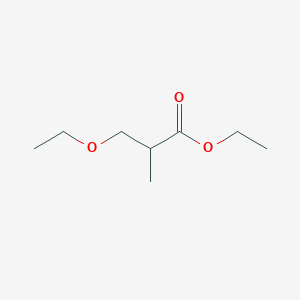
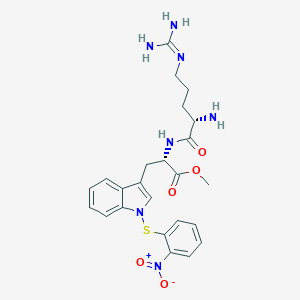
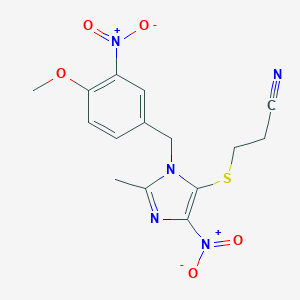
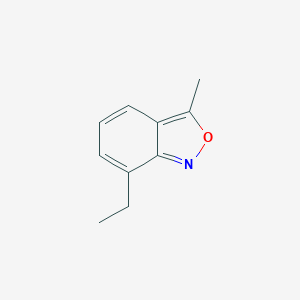
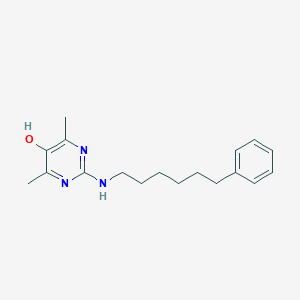
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
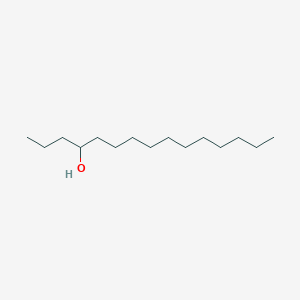
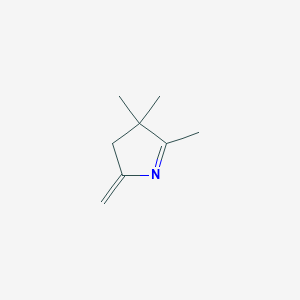
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
